molecular formula C10H7NO3 B167482 N-Acetylphthalimide CAS No. 1971-49-9

N-Acetylphthalimide

Cat. No. B167482
CAS RN: 1971-49-9
M. Wt: 189.17 g/mol
InChI Key: INZUQGFQRYAKQQ-UHFFFAOYSA-N
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Description

N-Acetylphthalimide is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Acetylphthalimide consists of 10 carbon atoms, 7 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

N-Acetylphthalimide is a solid substance . It has a molecular weight of 189.17 .

Scientific Research Applications

Ophthalmic Prodrug Design and Eye Health Applications

N-Acetylphthalimide has been explored in the context of ocular drug design, particularly for eye health applications. A study by Babizhayev (2012) focused on the bioactivation, antioxidant, and transglycating properties of N-acetylcarnosine, a related compound, in mucoadhesive drug delivery eye-drop formulations. This research underscores its potential in treating eye diseases involving oxidative damage and glycosylation processes, such as cataracts, glaucoma, and diabetic retinopathy (Babizhayev, 2012).

Synthesis and Photophysical Properties

N-Acetylphthalimide derivatives have been studied for their photophysical properties. Pardo et al. (1989) investigated the photophysical properties of novel N-substituted 1,8-naphthalimide derivatives, some of which exhibited high fluorescence quantum yield, making them efficient as laser dyes (Pardo et al., 1989).

Applications in DNA Targeting and Cancer Research

The development of functional 1,8-naphthalimide derivatives as DNA targeting and anticancer agents is a rapidly growing field. Banerjee et al. (2013) reviewed the progression of using 1,8-naphthalimides in these areas, highlighting their application in molecular switching devices, ion-channels, and as fluorescent cellular imaging agents (Banerjee et al., 2013).

Therapeutic and Diagnostic Applications

N-Acetylphthalimide and its derivatives have been investigated for their potential in various therapeutic and diagnostic applications. For instance, Kobaisi et al. (2016) explored naphthalene diimides (NDIs) for their use in supramolecular chemistry, sensors, and medicinal applications, such as DNA intercalation and artificial photosynthesis (Kobaisi et al., 2016).

Safety and Hazards

N-Acetylphthalimide is intended for research and development use only and is not for medicinal or household use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

2-acetylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZUQGFQRYAKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287828
Record name N-Acetylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971-49-9
Record name N-Acetylphthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-acetylphthalimide interact with toluene during photochemical reactions?

A1: N-acetylphthalimide, similar to simple ketones, undergoes photochemical hydrogen abstraction at its "in-ring" carbonyl group when irradiated in toluene. [] This leads to the formation of a radical that recombines with a benzyl radical (generated from toluene), ultimately yielding the respective carbinol as the major product. []

Q2: What are the significant differences in the photochemical behavior of N-acetylphthalimide and N-benzoylphthalimide in the presence of toluene?

A2: While both N-acetylphthalimide and N-benzoylphthalimide react with toluene under irradiation, they yield different major products. N-acetylphthalimide primarily forms a carbinol through a hydrogen abstraction mechanism. [] In contrast, N-benzoylphthalimide generates a novel spirolactone. This difference suggests N-benzoylphthalimide might proceed through an electron transfer mechanism with toluene, unlike the hydrogen abstraction observed with N-acetylphthalimide. []

Q3: How does cyclohexene participate in the photochemical reactions of N-acetylphthalimide?

A3: When irradiated in the presence of cyclohexene, N-acetylphthalimide undergoes a 1,4-cycloaddition reaction. [] This means the cyclohexene molecule adds across the aromatic ring of the phthalimide structure, primarily forming the exo, trans 1,4-cycloadduct. [] This contrasts with the reactions observed in toluene, highlighting the influence of the reaction partner on the photochemical pathway.

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